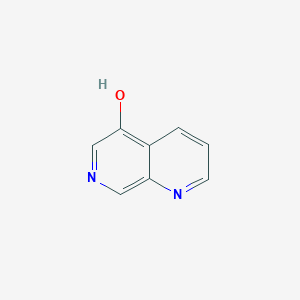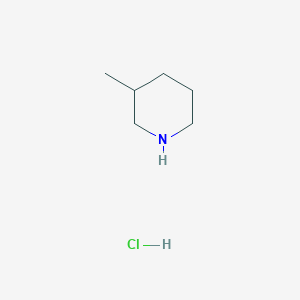
1-(2-(2-Methoxyethoxy)ethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyethoxy)ethyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-(2-Methoxyethoxy)ethyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 2-(2-methoxyethoxy)ethylamine with a halogenating agent, followed by intramolecular nucleophilic substitution, can yield the desired aziridine. Another method involves the use of nitrene addition to alkenes, where a nitrene intermediate reacts with an alkene to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives, leading to the formation of aziridines .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Methoxyethoxy)ethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, triphenylphosphine, and various amines are commonly used. Conditions often involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Ring-Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(2-(2-Methoxyethoxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-methoxyethoxy)ethyl)aziridine primarily involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity makes it a valuable intermediate in various synthetic pathways. The compound can also form covalent bonds with biological molecules, potentially disrupting their function and leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring analog of aziridine, with similar reactivity but less ring strain.
Ethyleneimine: Another name for aziridine, emphasizing its structure as a three-membered ring with one nitrogen atom.
Uniqueness
1-(2-(2-Methoxyethoxy)ethyl)aziridine is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the solubility, stability, and reactivity of the compound, making it distinct from other aziridines .
Propiedades
Número CAS |
441353-91-9 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyethoxy)ethyl]aziridine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7-10-5-4-8-2-3-8/h2-7H2,1H3 |
Clave InChI |
MRKVXSYRXHPNAY-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)


![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
